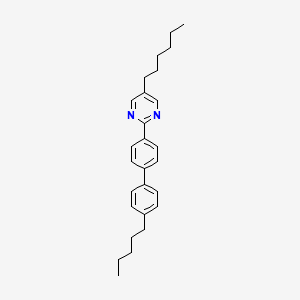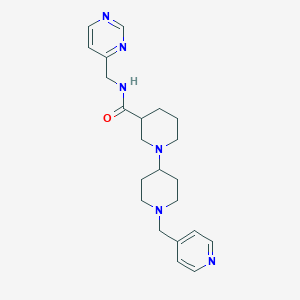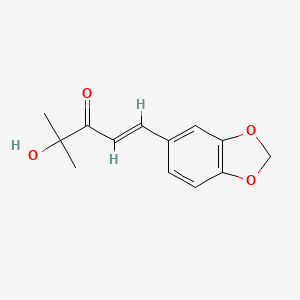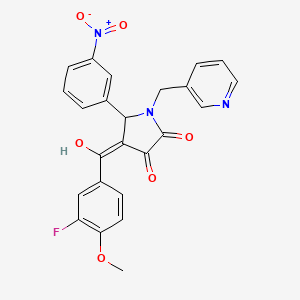
5-hexyl-2-(4'-pentyl-4-biphenylyl)pyrimidine
Vue d'ensemble
Description
5-hexyl-2-(4'-pentyl-4-biphenylyl)pyrimidine, also known as HBMP, is a synthetic compound that has gained much attention in the field of medicinal chemistry due to its potential therapeutic applications. HBMP belongs to the family of pyrimidine derivatives and is known for its unique molecular structure that exhibits interesting biological properties.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : Novel synthesis methods for pyrimidine derivatives, including those similar to 5-hexyl-2-(4'-pentyl-4-biphenylyl)pyrimidine, have been explored. For example, Ghedini and Pucci (1990) reported the synthesis and characterization of mononuclear cyclopalladated derivatives of a closely related compound, which were obtained through bridge-splitting reactions (Ghedini & Pucci, 1990).
Molecular Structure Analysis : Studies like those conducted by Hauser et al. (1986) have focused on the physical properties of liquid crystalline pyrimidine compounds, including measurements of clearing temperatures, densities, and refractive indices, providing valuable data for understanding the behavior of these compounds in different states (Hauser et al., 1986).
Biological and Pharmaceutical Applications
Biological Activities : Pyrimidine derivatives exhibit a wide range of biological activities. For instance, Stolarczyk et al. (2021) synthesized a series of 5-hydroxymethylpyrimidines, showing that derivatives with aliphatic amino groups were less toxic to normal cells and those with bulky constituents exhibited moderate anticancer properties (Stolarczyk et al., 2021).
Antiviral and Anticancer Research : Hocková et al. (2003) prepared 2,4-diamino-6-hydroxypyrimidines with varying substituents, demonstrating that some derivatives inhibited retrovirus replication in cell culture, highlighting their potential in antiviral and anticancer therapy (Hocková et al., 2003).
Material Science and Engineering Applications
Corrosion Inhibition : Pyrimidine derivatives have been explored for their role in corrosion inhibition, which is significant for industrial applications. For example, Haque et al. (2017) studied the corrosion inhibition performance of pyrimidine derivatives on N80 steel, demonstrating their potential as protective agents in harsh industrial environments (Haque et al., 2017).
Oilfield Applications : Onyeachu et al. (2019) evaluated a newly synthesized pyrimidine-based compound as a corrosion inhibitor for steel in oilfield brine, demonstrating high inhibition efficiency and suggesting its utility in the petroleum industry (Onyeachu et al., 2019).
Propriétés
IUPAC Name |
5-hexyl-2-[4-(4-pentylphenyl)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2/c1-3-5-7-9-11-23-20-28-27(29-21-23)26-18-16-25(17-19-26)24-14-12-22(13-15-24)10-8-6-4-2/h12-21H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBMALJTULZYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348097 | |
| Record name | Pyrimidine, 5-hexyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92178-46-6 | |
| Record name | Pyrimidine, 5-hexyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-furylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5321803.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B5321806.png)
![1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-3-ol](/img/structure/B5321811.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B5321820.png)
![N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5321825.png)

![5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5321841.png)
![2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5321848.png)


![6-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5321873.png)
![1-[(4-fluorophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5321885.png)
![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5321900.png)
![4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5321903.png)